2-(Boc-amino)-5-hexynoic acid

Description

The exact mass of the compound 2-(Boc-amino)-5-hexynoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(Boc-amino)-5-hexynoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Boc-amino)-5-hexynoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

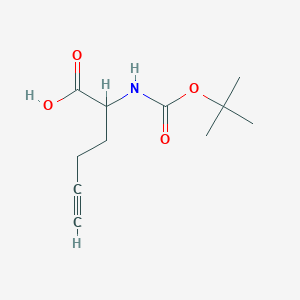

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]hex-5-ynoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO4/c1-5-6-7-8(9(13)14)12-10(15)16-11(2,3)4/h1,8H,6-7H2,2-4H3,(H,12,15)(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPHIBCOGEUVKGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCC#C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Comparative Technical Guide: Boc-Propargylglycine vs. Boc-Homopropargylglycine

This technical guide provides a rigorous comparison between Boc-propargylglycine (Boc-Pra-OH) and Boc-homopropargylglycine (Boc-Hpg-OH) , focusing on their structural distinctiveness, reaction kinetics in bioorthogonal chemistry, and specific utility in drug discovery workflows.

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Chemical Biologists, and Peptide Scientists

Executive Summary

While both Boc-propargylglycine (Pra) and Boc-homopropargylglycine (Hpg) introduce an alkyne handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), they are not interchangeable. Boc-Hpg-OH is the superior choice for metabolic labeling and protein engineering due to its structural mimicry of Methionine, allowing it to hijack the translational machinery. Boc-Pra-OH , conversely, is the preferred building block for peptide stapling and de novo peptide synthesis where a rigid, short linker is required to constrain secondary structures (e.g.,

Structural & Physicochemical Analysis[1]

The fundamental difference lies in the methylene spacer length between the

Chemical Architecture

-

Boc-Propargylglycine (Pra): Contains a propargyl side chain (

). The alkyne is -

Boc-Homopropargylglycine (Hpg): Contains a homopropargyl side chain (

). The alkyne is

Visual Structural Comparison

The following diagram illustrates the steric extension provided by Hpg.

Figure 1: Structural relationship between Pra, Hpg, and Methionine. Note Hpg's similarity to Met.[1]

Reactivity Profile: The "Click" Reaction (CuAAC)

In Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the choice between Pra and Hpg affects reaction kinetics and catalyst stability.

The "Pra Effect" (Copper Chelation)

Boc-Pra-OH poses a unique challenge known as the "Pra Effect." The propargyl group is spatially close to the amino and carboxyl groups. In its free amino acid form (or N-terminal position), Pra can form a tridentate chelate with Cu(I), effectively sequestering the catalyst and inhibiting the reaction.

-

Implication: When labeling N-terminal Pra residues, higher copper concentrations or strong competing ligands (e.g., THPTA) are required to maintain catalytic turnover.

-

Hpg Advantage: The extra methylene group in Hpg disrupts this chelation geometry, making Hpg less inhibitory toward the Cu(I) catalyst.

Steric Access

-

Pra: The alkyne is closer to the peptide backbone. In complex folded proteins, a Pra residue may be buried or sterically hindered by the local secondary structure, slowing down the conjugation rate.

-

Hpg: The extended linker pushes the alkyne further into the solvent shell, generally improving accessibility for the azide reaction partner and the copper catalyst.

Applications & Selection Guide

Metabolic Labeling (BONCAT)

Primary Choice: Boc-Hpg-OH

-

Mechanism: Hpg is a structural surrogate for Methionine (Met).[1] The methionyl-tRNA synthetase (MetRS) in E. coli and mammalian cells is promiscuous enough to charge tRNA^Met with Hpg instead of Met.

-

Why not Pra? Pra is significantly shorter than Met. It is poorly recognized by wild-type MetRS and is often toxic to cells at concentrations required for labeling.

-

Application: Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) to selectively enrich and identify nascent protein synthesis.[1][2]

Peptide Stapling

Primary Choice: Boc-Pra-OH

-

Mechanism: Peptide stapling involves covalently linking two side chains to force a peptide into an

-helical conformation. -

Geometry: The shorter chain of Pra is often critical for

staples. The geometry requires a tight constraint to span the helix turn. Hpg is often too flexible, resulting in "floppy" staples that fail to induce helicity.

Summary Table

| Feature | Boc-Propargylglycine (Pra) | Boc-Homopropargylglycine (Hpg) |

| Side Chain | ||

| Met Mimicry | Poor (Too short) | Excellent (Near perfect isostere) |

| Cu(I) Interaction | Can chelate/inhibit Cu(I) | Minimal inhibition |

| Primary Use | Peptide Stapling, SPPS | Metabolic Labeling (BONCAT), Proteomics |

| Steric Profile | Rigid, close to backbone | Flexible, solvent-exposed |

Experimental Protocols

Solid Phase Peptide Synthesis (SPPS) Coupling

Both derivatives are stable under standard Boc-SPPS conditions. However, the alkyne group is potentially reactive; avoid radical initiators.

Protocol:

-

Activation: Use 3 equivalents of Boc-AA-OH, 2.85 eq HBTU/HATU, and 6 eq DIEA in DMF.

-

Coupling Time: 45–60 minutes at Room Temperature.

-

Monitoring: Standard Kaiser test.

-

Note: If coupling Pra to a sterically hindered residue, double coupling is recommended.

-

-

Cleavage (Boc): HF or TFMSA cleavage. The alkyne is generally stable to HF, but scavengers (e.g., p-cresol) are essential to prevent alkylation of the alkyne by carbocations generated from protecting groups.

CuAAC Labeling (On-Resin or Solution)

This protocol ensures minimal copper precipitation and high conversion.

-

Buffer: PBS (pH 7.4) or DMF/H2O (1:1) for hydrophobic peptides.

-

Reagents:

-

Peptide-Alkyne (100

M) -

Azide-Tag (e.g., Biotin-N3) (200

M) -

CuSO4 (1 mM)

-

THPTA Ligand (5 mM) — Critical for protecting protein/peptide from oxidation and preventing Pra-Cu inhibition.

-

Sodium Ascorbate (5 mM) — Add last to initiate.

-

-

Incubation: 1 hour at RT, protected from light.

-

Quench: Add EDTA (10 mM) to chelate copper before analysis.

Decision Workflow

Use the following logic flow to determine the correct reagent for your study.

Figure 2: Decision matrix for selecting between Pra and Hpg.

References

-

Comparison of Methionine Analogs

-

Click Chemistry Kinetics & Chelation

-

Presolski, S. I., et al. (2011). "Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation." Current Protocols in Chemical Biology. Link (Discusses ligand requirements to overcome inhibition).

-

-

Peptide Stapling

-

Lau, Y. H., et al. (2015). "Peptide Stapling Techniques Based on Different Macrocyclisation Chemistries." Chemical Society Reviews. Link (Reviews the use of propargylglycine in stapling).

-

-

Metabolic Labeling Protocols

-

Dieterich, D. C., et al. (2006). "Labeling, detection and identification of newly synthesized proteomes with homopropargylglycine." Nature Protocols. Link

-

Sources

- 1. biorxiv.org [biorxiv.org]

- 2. In vivo homopropargylglycine incorporation enables sampling, isolation and characterization of nascent proteins from Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Spatial and Temporal Resolution of Global Protein Synthesis during HSV Infection Using Bioorthogonal Precursors and Click Chemistry | PLOS Pathogens [journals.plos.org]

Methodological & Application

Optimizing CuAAC click reaction with homopropargylglycine peptides

Application Note: Precision Engineering of Peptides – Optimizing CuAAC with Homopropargylglycine (HPG)

Introduction: The HPG Advantage

Homopropargylglycine (HPG) is a non-canonical amino acid and a structural surrogate for methionine (Met). Unlike Azidohomoalanine (AHA), which contains an azide, HPG carries a terminal alkyne. This distinction is critical: the alkyne moiety is chemically inert under physiological conditions but reacts rapidly with azide-functionalized reporters via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).

For researchers in drug discovery and proteomics, HPG offers two distinct advantages over traditional radiolabeling (

-

Zero-Footprint Incorporation: HPG is translationally active and accepted by the methionyl-tRNA synthetase (MetRS), allowing "invisible" metabolic labeling of nascent proteomes.

-

Steric Minimalization: The propargyl group is small, reducing the likelihood of disrupting peptide folding or protein-protein interactions compared to biotin or GFP fusions.

This guide details the optimization of the CuAAC reaction specifically for HPG-labeled peptides, addressing the common pitfalls of copper-induced degradation and peptide precipitation.

Strategic Optimization: The "Black Box" of CuAAC

Many commercial kits fail because they prescribe a "one-size-fits-all" approach. To optimize HPG clicking, one must control the coordination environment of the copper catalyst.

The Ligand: The Guardian of Efficiency

Naked copper (CuSO

| Ligand | Solubility | Reactivity | Cytotoxicity | Recommended Application |

| TBTA | Low (Req. DMSO) | Moderate | High | Solid-phase peptide synthesis (SPPS); Organic solvents. |

| THPTA | High (Aqueous) | High | Low | Standard for protein/peptide labeling in lysates. |

| BTTAA | High (Aqueous) | Very High | Very Low | Live-cell surface labeling; Low-concentration targets (<1 µM). |

Expert Insight: For most HPG-peptide applications in solution, THPTA is the optimal balance of cost and performance. If you observe precipitation or slow kinetics at low peptide concentrations, switch to BTTAA .

The Copper:Ligand Ratio

A common error is using a 1:1 ratio.[1] This leads to uncoordinated Cu(I), which generates reactive oxygen species (ROS), oxidizing Histidine and Tryptophan residues.

-

Optimal Ratio: 1:5 (Cu : Ligand).

-

Mechanism: Excess ligand ensures that Cu(I) remains coordinated throughout the catalytic cycle, preventing disproportionation into inactive Cu(0) and Cu(II).

Visualizing the Workflow

The following diagram illustrates the critical decision pathways and reaction mechanism for HPG labeling.

Caption: Workflow for HPG metabolic labeling and optimized CuAAC reaction setup. Note the critical premixing step.

Protocol 1: Metabolic Incorporation of HPG

Target: Incorporation of HPG into the nascent proteome of cultured mammalian cells.

Reagents:

-

Methionine-free medium (e.g., DMEM -Met).[2]

-

L-Homopropargylglycine (HPG) stock (50 mM in water or PBS).

-

Dialyzed FBS (to ensure no exogenous Met source).

Step-by-Step:

-

Starvation: Wash cells 2x with PBS (37°C). Incubate in Met-free medium (supplemented with 10% dialyzed FBS) for 30 minutes .

-

Why? Depletes intracellular Met pools, forcing MetRS to accept HPG.

-

-

Pulse: Replace medium with fresh Met-free medium containing 50 µM HPG . Incubate for 1–4 hours depending on the translation rate of the target protein.

-

Control: Run a parallel sample with 50 µM L-Methionine (negative control) and one with Cycloheximide (translation inhibitor control).

-

-

Harvest: Wash cells 3x with ice-cold PBS to remove free HPG. Proceed immediately to fixation (for imaging) or lysis (for proteomics).

Protocol 2: The Optimized Click Reaction (Lysates/Soluble Peptides)

Target: Conjugation of Azide-Fluorophore or Azide-Biotin to HPG-peptides.

Reagents:

-

Buffer: 100 mM HEPES or PBS, pH 7.4. (Avoid Tris; it coordinates Cu).

-

CuSO

: 20 mM stock in water.[3][4] -

Ligand (THPTA): 100 mM stock in water.[5]

-

Reducing Agent: Sodium Ascorbate (100 mM in water).[4] Make Fresh.

-

Azide Tag: 5 mM stock in DMSO.

Reaction Setup (500 µL Volume):

| Component | Final Conc. | Volume | Order of Addition |

| HPG-Peptide/Lysate | 1–2 mg/mL | 435 µL | 1 |

| Azide-Tag | 20–50 µM | 5 µL | 2 |

| Cu-Ligand Complex | 1 mM Cu / 5 mM Ligand | 50 µL | 3 (See Note A) |

| Sodium Ascorbate | 5 mM | 10 µL | 4 (Starts Reaction) |

Detailed Procedure:

-

Note A (The Premix): In a separate small tube, mix the CuSO

and THPTA stocks.-

Calculation: To make the "50 µL" addition volume above: Mix 25 µL of 20 mM CuSO

+ 25 µL of 100 mM THPTA. -

Observation: The solution should remain clear or turn slightly blue. If brown, reagents are contaminated.

-

-

Assembly: Add the HPG-containing sample to the reaction tube. Add the Azide-tag. Vortex briefly.

-

Catalyst Addition: Add the Premixed Cu-Ligand solution. Vortex.

-

Initiation: Add the Sodium Ascorbate . Mix immediately by inversion.

-

Incubation: Incubate for 30–60 minutes at Room Temperature in the dark.

-

Termination:

-

For Imaging: Wash cells 3x with PBS containing 1 mM EDTA (removes copper).

-

For Proteomics: Precipitate proteins (methanol/chloroform) to remove excess reagents.

-

Troubleshooting & Optimization Matrix

| Observation | Root Cause | Corrective Action |

| Precipitation of Peptide | Cu(I) interactions or hydrophobic tag. | 1. Add 10-20% DMSO to the buffer.2. Switch ligand to BTTAA (better solubility).3. Lower Cu concentration to 0.5 mM. |

| High Background (Imaging) | Non-specific dye binding. | 1. Wash with BSA (1%) after clicking.2. Use "Picolyl" azides (faster reaction allows lower dye conc). |

| No Signal | Oxidation of Cu(I) to Cu(II). | 1. Fresh Ascorbate is non-negotiable.2. Degas buffers (Argon purge).3. Increase Ascorbate to 10 mM. |

| Protein Degradation | ROS generation. | 1. Increase Ligand:Cu ratio to 10:1.2. Add Aminoguanidine (5 mM) to scavenge byproducts. |

References

-

Jena Bioscience. General Protocol for Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). [Link]

-

Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition. [Link]

-

Besanceney-Webler, C., et al. (2011). Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study. (Comparison of THPTA, BTTAA, TBTA). [Link]

-

Glen Research. THPTA - A Water Soluble Click Ligand. [Link]

Sources

Incorporating 2-(Boc-amino)-5-hexynoic acid into PROTAC linkers

Abstract

The efficacy of Proteolysis Targeting Chimeras (PROTACs) is governed not only by the affinity of the warhead and E3 ligase ligand but critically by the linker’s physicochemical properties and geometry. 2-(Boc-amino)-5-hexynoic acid (also known as Boc-L-homopropargylglycine) represents a high-value "linchpin" building block. It introduces a bioorthogonal alkyne handle for convergent library synthesis via Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) while providing an amino acid backbone that enhances aqueous solubility and permeability. This guide details the strategic incorporation of this moiety, offering validated protocols for amide coupling, "click" chemistry, and post-synthetic processing to maximize ternary complex stability.

Introduction: The Strategic Role of Alkyne-Amino Acids

In PROTAC development, the "linkerology" phase often bottlenecks optimization. Traditional alkyl or PEG linkers may suffer from poor solubility or entropic penalties. Incorporating 2-(Boc-amino)-5-hexynoic acid addresses these challenges through three mechanisms:

-

Convergent Synthesis: The terminal alkyne allows for the rapid assembly of PROTAC libraries by "clicking" diverse azide-functionalized E3 ligands onto a common warhead core.

-

Physicochemical Modulation: Unlike simple alkynyl acids (e.g., 5-hexynoic acid), the

-amino group (upon Boc deprotection) introduces a protonatable amine. This positively charged center at physiological pH significantly improves the aqueous solubility of hydrophobic PROTACs. -

Rigidity & Orientation: The chiral center and triazole ring (formed post-click) introduce defined vectorality, reducing the entropic cost of ternary complex formation between the Protein of Interest (POI) and E3 ligase.

Chemical Properties & Handling

| Property | Specification |

| IUPAC Name | 2-(tert-Butoxycarbonylamino)hex-5-ynoic acid |

| Synonyms | Boc-L-homopropargylglycine; Boc-Hpg-OH |

| CAS Number | 98891-36-2 |

| Molecular Formula | C₁₁H₁₇NO₄ |

| Molecular Weight | 227.26 g/mol |

| Solubility | Soluble in DMF, DMSO, DCM, Methanol. Sparingly soluble in water. |

| Storage | -20°C, desiccated. Stable for >12 months. |

| Safety | Irritant. Handle with gloves. Avoid contact with strong acids (removes Boc). |

Workflow Visualization

The following diagram illustrates the convergent synthesis workflow, highlighting the transition from building block to functional PROTAC.

Caption: Convergent synthesis pathway utilizing 2-(Boc-amino)-5-hexynoic acid as a bifunctional linker module.

Experimental Protocols

Protocol A: Incorporation via Amide Coupling

Objective: To attach the carboxylic acid of the linker to a primary or secondary amine on the Target Ligand.

Reagents:

-

Target Ligand (Amine-bearing) (1.0 eq)

-

2-(Boc-amino)-5-hexynoic acid (1.2 eq)[1]

-

HATU (1.2 eq) or COMU (1.2 eq)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

-

Anhydrous DMF (Dimethylformamide)

Procedure:

-

Activation: In a flame-dried round-bottom flask, dissolve 2-(Boc-amino)-5-hexynoic acid (1.2 eq) in anhydrous DMF (0.1 M concentration).

-

Add HATU (1.2 eq) and DIPEA (1.5 eq). Stir at Room Temperature (RT) for 5–10 minutes to form the activated ester. Note: The solution typically turns slightly yellow.

-

Coupling: Add the amine-bearing Target Ligand (1.0 eq) dissolved in a minimal amount of DMF. Add the remaining DIPEA (1.5 eq).

-

Reaction: Stir at RT under nitrogen atmosphere. Monitor by LC-MS (typically complete in 1–4 hours).

-

Work-up: Dilute with EtOAc, wash with saturated NaHCO₃ (2x), water (1x), and brine (1x). Dry over Na₂SO₄ and concentrate.

-

Purification: Flash chromatography (Hexane/EtOAc or DCM/MeOH) to isolate the Alkyne-Functionalized Intermediate .

Protocol B: The "Click" Reaction (CuAAC)

Objective: To couple the Alkyne-Intermediate with an Azide-E3 Ligand (or vice versa) to form the triazole linkage.

Reagents:

-

Alkyne-Intermediate (from Protocol A) (1.0 eq)

-

Azide-Partner (1.0 eq)

-

CuSO₄·5H₂O (0.1 eq)

-

Sodium Ascorbate (0.5 eq)

-

THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) (0.2 eq) – Critical ligand to protect Cu(I) from oxidation and prevent protein/ligand degradation.

-

Solvent: DMSO/Water (1:1) or tBuOH/Water (1:1).

Procedure:

-

Preparation: Dissolve the Alkyne-Intermediate and Azide-Partner in the chosen solvent (e.g., DMSO/Water) at a concentration of 20–50 mM.

-

Catalyst Mix: In a separate small vial, mix CuSO₄ and THPTA in water. Then add Sodium Ascorbate. The solution should remain clear/colorless to pale yellow.

-

Initiation: Add the catalyst mixture to the reaction vessel containing the alkyne/azide.

-

Reaction: Stir at RT for 2–16 hours. Monitor by LC-MS.[2] The 1,4-disubstituted triazole product usually elutes earlier than the starting materials on Reverse Phase.

-

Work-up (Small Scale): Direct purification via Prep-HPLC is recommended to remove copper salts efficiently.

-

Work-up (Large Scale): Dilute with DCM, wash with aqueous EDTA solution (to chelate Copper), then brine.

Protocol C: Boc-Deprotection & Final Isolation

Objective: Remove the Boc group to expose the primary amine, enhancing solubility.

Reagents:

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Triisopropylsilane (TIPS) (Scavenger, optional but recommended)

Procedure:

-

Dissolve the Click-Product in DCM (0.05 M).

-

Add TFA (20% v/v final concentration). Optional: Add 2.5% TIPS if the molecule contains oxidizable residues (e.g., Methionine, Tryptophan).

-

Stir at RT for 30–60 minutes. Monitor complete disappearance of the Boc-protected mass by LC-MS.

-

Evaporation: Remove volatiles under a stream of nitrogen or rotary evaporation. Co-evaporate with toluene or diethyl ether 3x to remove residual TFA.

-

Final Purification: Lyophilize from water/acetonitrile to obtain the final PROTAC as a TFA salt.

Quality Control & Troubleshooting

| Issue | Probable Cause | Solution |

| Incomplete Coupling (Step 1) | Steric hindrance of the secondary amine (if used). | Switch to stronger coupling agents (e.g., PyAOP) or increase temperature to 40°C. |

| Copper Crash-out (Step 2) | Insufficient ligand (THPTA) or incorrect solvent ratio. | Ensure THPTA:Cu ratio is at least 2:1. Increase DMSO percentage. |

| Degradation during Click | Oxidation of sensitive groups (e.g., phenols). | Degas solvents with Nitrogen/Argon before adding ascorbate. Perform reaction in an anaerobic vial. |

| Poor Solubility (Final Product) | Aggregation of hydrophobic linkers. | Ensure Boc is fully removed. The resulting free amine (NH₃⁺) is crucial for solubility. |

References

-

Beshara, C. S., et al. (2010). "Alkynyl amino acid synthesis: 2-amino-5-hexynoic acid derivatives." Tetrahedron Letters, 51(38), 5066-5069. Link

-

Wurz, R. P., et al. (2018). "A 'Click Chemistry Platform' for the Rapid Synthesis of Bispecific Molecules for Inducing Protein Degradation." Journal of Medicinal Chemistry, 61(2), 453–461. Link

-

Testa, A., et al. (2020). "Click Chemistry-Based Protac Synthesis." Methods in Molecular Biology, 2185, 139-154. Link

-

MedChemExpress. "L-Homopropargylglycine Product Information & Protocols." Link

-

Sharpless, K. B., et al. (2002).[3] "Click Chemistry: Diverse Chemical Function from a Few Good Reactions." Angewandte Chemie International Edition, 40(11), 2004-2021. Link

Sources

Application Note: Metabolic Labeling of Proteins using L-Homopropargylglycine (Hpg)

Technical Guide & Protocols for BONCAT (Bioorthogonal Non-Canonical Amino Acid Tagging)

Executive Summary

Objective: To profile nascent protein synthesis in cell culture or in vivo models using the methionine surrogate L-homopropargylglycine (Hpg).

The "Boc" Distinction (Critical Technical Note):

This guide addresses the use of L-Homopropargylglycine (Hpg) . While the prompt specifies Boc-L-homopropargylglycine , it is chemically impossible to use the Boc-protected form directly for metabolic labeling. The ribosome requires a free

-

If you have Boc-L-Hpg: You must chemically deprotect it (remove the tert-butyloxycarbonyl group) using trifluoroacetic acid (TFA) to generate the free amino acid before adding it to cells.

-

If you are purchasing reagents: Buy L-Homopropargylglycine (free acid) for all metabolic labeling applications.

Methodology: This protocol utilizes BONCAT (Bioorthogonal Non-Canonical Amino Acid Tagging).[1][2][3][4][5] Cells are starved of methionine and pulsed with Hpg. The alkyne moiety of Hpg is biologically inert but chemically reactive. Post-labeling, a copper-catalyzed azide-alkyne cycloaddition (CuAAC or "Click Chemistry") conjugates a fluorescent or biotinylated azide tag to the newly synthesized proteins.

Scientific Mechanism & Rationale

Why Hpg? (The Methionine Surrogate)

Methionine is the start codon (AUG) for translation. Hpg is a structural analog of methionine where the sulfur-methyl group is replaced by a propargyl (alkyne) group.

-

Substrate Compatibility: The methionyl-tRNA synthetase (MetRS) has a promiscuous active site that accepts Hpg (and Azidohomoalanine, AHA) despite the structural difference, charging it onto tRNA^Met.

-

Kinetics & Toxicity: Hpg often exhibits better incorporation rates and lower toxicity profiles compared to AHA in specific lines (e.g., E. coli, Arabidopsis), though toxicity is concentration-dependent.

-

Bioorthogonality: The terminal alkyne group does not react with native cellular components (amines, thiols, hydroxyls), ensuring high specificity during the detection phase.

The "Click" Reaction (CuAAC)

Once incorporated into the proteome, the Hpg-labeled proteins are reacted with an Azide-Tag (Fluorophore or Biotin) via Cu(I)-catalyzed cycloaddition.

-

Mechanism: The Cu(I) catalyst facilitates the formation of a stable 1,2,3-triazole linkage between the alkyne (protein) and azide (tag).

-

Ligand Importance: A ligand (e.g., THPTA or TBTA) is strictly required to protect the Cu(I) from oxidation and prevent copper-induced degradation of proteins.

Visual Workflows

Diagram 1: Chemical Pathway & "Boc" Correction

This diagram illustrates why the Boc-group must be removed for the ribosome to accept the amino acid.

Caption: Pathway showing the necessity of deprotecting Boc-L-Hpg to Free L-Hpg for MetRS recognition.[3][6][7][8][9]

Diagram 2: The BONCAT Workflow

Step-by-step experimental process from cell culture to analysis.

Caption: The standard BONCAT workflow for metabolic labeling of nascent proteins.

Detailed Protocol: Metabolic Labeling in Mammalian Cells

Reagents & Equipment

| Reagent | Specification | Role |

| L-Homopropargylglycine | Free Acid (NOT Boc-protected) | Metabolic Label |

| Methionine-Free Media | DMEM or RPMI (Met-) | Starvation/Labeling Buffer |

| Dialyzed FBS | 10k MWCO | Removes endogenous Met from serum |

| Azide-Tag | Azide-Fluor 488/594 or Biotin-Azide | Detection Handle |

| CuSO4 | 100 mM Stock (Aq) | Catalyst Source |

| THPTA | 50 mM Stock (Aq) | Copper Ligand (Protects Protein) |

| Sodium Ascorbate | 100 mM Stock (Fresh) | Reducing Agent (Cu2+ -> Cu1+) |

Step-by-Step Methodology

Phase 1: Metabolic Incorporation

-

Seed Cells: Plate cells (e.g., HeLa, HEK293) to reach ~70-80% confluency.

-

Met Depletion (Starvation):

-

Wash cells 2x with warm PBS (37°C).

-

Incubate cells in Methionine-Free Medium (supplemented with 10% Dialyzed FBS) for 30–60 minutes .

-

Rationale: Depletes intracellular free methionine pools to maximize Hpg uptake competition.

-

-

Pulse Labeling:

-

Replace media with Methionine-Free Medium containing 50 µM – 1 mM L-Hpg .

-

Note: 50 µM is often sufficient for Western Blot; 1 mM may be needed for fluorescence microscopy if signal is low.

-

Incubate for 1–4 hours (duration depends on protein turnover rates).

-

-

Termination:

-

Aspirate media.

-

Wash 2x with ice-cold PBS to stop translation and remove excess Hpg.

-

Phase 2: Fixation & Permeabilization (For Microscopy)

If performing Western Blot/Proteomics, skip to Lysis.

-

Fix: 4% Paraformaldehyde (PFA) in PBS for 15 min at RT.

-

Permeabilize: 0.25% Triton X-100 in PBS for 10 min.

-

Wash: 3x with PBS containing 1% BSA (Blocking).

Phase 3: The Click Reaction (CuAAC)

Critical: Prepare the Click Cocktail immediately before use. Order of addition matters.

-

Prepare Stock Solutions:

-

CuSO4: 20 mM in water.

-

THPTA Ligand: 50 mM in water.

-

Sodium Ascorbate: 100 mM in water (Make Fresh!).

-

Azide-Tag: 10 µM - 20 µM final concentration.

-

-

Cocktail Assembly (Per 1 mL Reaction Buffer):

-

Step A: Mix CuSO4 (10 µL of 20 mM) + THPTA (20 µL of 50 mM). Let sit for 1 min to complex.

-

Step B: Add Azide-Tag (e.g., 5 µL of 10 mM stock).

-

Step C: Add Sodium Ascorbate (10 µL of 100 mM). Solution may turn slightly yellow.

-

Step D: Dilute to 1 mL with PBS.

-

-

Reaction:

-

Add Click Cocktail to cells (or lysate).[8]

-

Incubate for 30–60 minutes at Room Temperature in the dark.

-

-

Post-Reaction Wash:

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| No Signal | Boc-Protection | Ensure you used L-Hpg , not Boc-L-Hpg. The ribosome cannot use Boc-Hpg. |

| High Background | Non-specific Azide binding | Perform a "No-Hpg" control (Met-starved only). Wash more aggressively with 0.1% Tween-20 after Click. |

| Cell Death | Copper Toxicity | Use THPTA or BTTAA ligands (superior to TBTA). Reduce Cu concentration. |

| Protein Degradation | Oxidation | Ensure Sodium Ascorbate is fresh. Keep reaction time under 1 hour. |

| Low Incorporation | High Met Competition | Ensure Dialyzed FBS is used. Residual Met competes with Hpg (Met affinity for MetRS is ~500x higher than Hpg). |

References

-

Dieterich, D. C., et al. (2006). Labeling, detection and identification of newly synthesized proteomes with bioorthogonal non-canonical amino-acid tagging.[2][3] Proceedings of the National Academy of Sciences, 103(25), 9482–9487.

-

Beatty, K. E., & Tirrell, D. A. (2008). Two-color labeling of temporally defined protein populations in mammalian cells. Bioorganic & Medicinal Chemistry Letters, 18(22), 5995-5999.

-

Landgraf, P., et al. (2015). BONCAT: Metabolic Labeling, Click Chemistry, and Affinity Purification of Newly Synthesized Proteomes.[10] Methods in Molecular Biology, 1266, 199-215.[10]

-

Jena Bioscience. L-Homopropargylglycine (L-HPG) Product Information.

Sources

- 1. researchgate.net [researchgate.net]

- 2. biorxiv.org [biorxiv.org]

- 3. Metabolic Labeling with Noncanonical Amino Acids and Visualization by Chemoselective Fluorescent Tagging - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Differential toxicity of bioorthogonal non-canonical amino acids (BONCAT) in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. L-Homopropargylglycine (L-HPG), Protein synthesis monitoring - residue-selective - Jena Bioscience [jenabioscience.com]

- 7. BONCAT: Metabolic Labeling, Click Chemistry, and Affinity Purification of Newly Synthesized Proteomes | Springer Nature Experiments [experiments.springernature.com]

- 8. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. BONCAT: metabolic labeling, click chemistry, and affinity purification of newly synthesized proteomes - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols: Activating 2-(Boc-amino)-5-hexynoic Acid for Amide Bond Formation

Introduction: The Significance of a Versatile Building Block

2-(Boc-amino)-5-hexynoic acid is a valuable synthetic building block for researchers in drug discovery and chemical biology. Its structure uniquely combines three key features: a chiral alpha-amino acid core, a stable Boc-protecting group, and a terminal alkyne functionality. This terminal alkyne is particularly significant, serving as a versatile handle for "click" chemistry reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), enabling precise and efficient conjugation to biomolecules, surfaces, or imaging agents.

However, before the alkyne can be utilized, the carboxylic acid must be efficiently coupled to an amine-containing molecule to form a stable amide bond. The activation of this carboxyl group is a critical step that dictates the overall success of the synthesis. Challenges in this step include achieving high coupling efficiency, preventing racemization at the sensitive α-carbon, and avoiding undesirable side reactions.[1][2] This guide provides an in-depth analysis of common coupling reagents, their mechanisms of action, and detailed protocols optimized for the successful activation and coupling of 2-(Boc-amino)-5-hexynoic acid.

Understanding the Core Challenge: Carboxylic Acid Activation & Racemization

The direct reaction between a carboxylic acid and an amine to form an amide is kinetically slow due to the formation of a non-productive ammonium-carboxylate salt.[3] Therefore, the process requires a "coupling reagent" to convert the carboxylic acid's hydroxyl group into a better leaving group, effectively creating a highly reactive acyl intermediate that is susceptible to nucleophilic attack by the amine.[4]

A primary challenge during this activation step is the risk of racemization, where the chiral center of the amino acid loses its stereochemical integrity.[1] This typically occurs through the formation of a symmetric oxazolone intermediate from the activated amino acid.[5] The choice of coupling reagent, additives, base, and reaction conditions all play a crucial role in suppressing this side reaction.[6]

Comparative Analysis of Premier Coupling Reagents

The selection of a coupling reagent is paramount and depends on factors like substrate steric hindrance, desired reaction speed, cost, and the sensitivity of the substrates to racemization.[7] Below is a comparative summary of the most effective classes of reagents for this application.

| Reagent Class | Example(s) | Mechanism of Action | Key Advantages | Potential Disadvantages |

| Carbodiimides | EDC, DIC | Forms a highly reactive O-acylisourea intermediate.[8] | Cost-effective; byproducts can be easy to remove (water-soluble for EDC, soluble for DIC).[2][9] | High risk of racemization if used without additives; O- to N-acyl migration can form an unreactive urea byproduct.[9] |

| Uronium/Aminium Salts | HATU, HBTU | Forms a highly reactive OAt- or OBt-active ester via an isouronium/aminium salt.[7][10] | High efficiency, rapid kinetics, low racemization risk (especially HATU), effective for hindered couplings.[10][11][12] | Higher cost; potential for guanidinylation of the amine if excess reagent is used.[10][13] |

| Phosphonium Salts | PyBOP | Forms a reactive OBt-active ester via a phosphonium intermediate.[14] | Very efficient, avoids guanidinylation side reaction.[13] | Byproducts (HMPA for BOP, pyrrolidine for PyBOP) can be difficult to remove.[13][14] |

The Critical Role of Additives: Suppressing Racemization

To ensure stereochemical fidelity, carbodiimide-based couplings should always include a racemization-suppressing additive. These additives intercept the reactive O-acylisourea intermediate to form an active ester that is more stable and less prone to oxazolone formation.[2][15]

-

HOBt (1-Hydroxybenzotriazole): The traditional standard, HOBt effectively reduces racemization and improves coupling efficiency.[15]

-

Oxyma Pure (Ethyl cyano(hydroxyimino)acetate): A modern, non-explosive alternative to HOBt.[6] Oxyma has been shown to be superior to HOBt in suppressing racemization and in some cases, performs as well as or better than HOAt.[16][17][18]

-

HOAt (1-Hydroxy-7-azabenzotriazole): The additive incorporated into the structure of HATU. The pyridine nitrogen in HOAt is believed to provide anchimeric assistance, accelerating the coupling step and further reducing racemization.[17][19]

For demanding couplings, uronium salts that already incorporate HOAt, like HATU, are often the superior choice.[11]

Reaction Mechanisms Visualized

To clarify the activation process, the following diagrams illustrate the mechanisms for the two most recommended classes of coupling reagents.

Figure 1: EDC/Oxyma Activation Pathway.

Figure 2: HATU Activation Pathway.

Experimental Protocols

General Considerations:

-

Solvent: Anhydrous, polar aprotic solvents such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) are recommended. DMF is generally preferred for its excellent solvating properties.[19]

-

Base: A non-nucleophilic, sterically hindered base is crucial, especially for onium salt reagents. N,N-Diisopropylethylamine (DIPEA) is the most common choice.[10][20] Use the minimum amount necessary, as excess base can promote racemization.[6]

-

Temperature: Most couplings proceed efficiently at room temperature (20-25°C). For particularly sensitive substrates where racemization is a major concern, cooling the reaction to 0°C may be beneficial.[1]

-

Stoichiometry: A slight excess of the coupling reagent and the acid component relative to the amine is often used to drive the reaction to completion. Typical ratios are 1.0 eq of amine, 1.1-1.2 eq of acid, 1.1-1.2 eq of coupling reagent/additive, and 2.0-3.0 eq of base.

-

Moisture: All reactions should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents to prevent hydrolysis of the activated intermediates.

Protocol 1: High-Efficiency Coupling using HATU/DIPEA

This method is highly recommended for its speed, efficiency, and excellent suppression of racemization, making it ideal for valuable or sterically hindered substrates.[10][12]

Materials:

-

2-(Boc-amino)-5-hexynoic acid

-

Amine component

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF

Procedure:

-

In a dry, inert-atmosphere flask, dissolve 2-(Boc-amino)-5-hexynoic acid (1.1 eq) and HATU (1.1 eq) in anhydrous DMF.

-

Add DIPEA (2.5 eq) to the solution and stir for 1-5 minutes at room temperature. This is the "pre-activation" step.[10]

-

In a separate flask, dissolve the amine component (1.0 eq) in a minimal amount of anhydrous DMF.

-

Add the amine solution to the pre-activated acid mixture.

-

Stir the reaction at room temperature. Monitor progress by TLC or LC-MS. Reactions are often complete within 30-60 minutes.[10]

-

Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.[14]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Protocol 2: Cost-Effective Coupling using EDC/Oxyma

This protocol is a robust and more economical alternative to HATU, offering excellent results with superior safety and racemization suppression compared to EDC/HOBt.[17][18]

Materials:

-

2-(Boc-amino)-5-hexynoic acid

-

Amine component

-

EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

-

Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate)

-

DIPEA or Triethylamine (TEA)

-

Anhydrous DMF or DCM

Procedure:

-

To a dry, inert-atmosphere flask, add 2-(Boc-amino)-5-hexynoic acid (1.2 eq), the amine component (1.0 eq), and Oxyma Pure (1.2 eq).

-

Dissolve the components in anhydrous DMF.

-

Cool the mixture to 0°C in an ice bath.

-

Add EDC·HCl (1.2 eq) to the solution in one portion.

-

Add DIPEA (2.0 eq).

-

Allow the reaction to slowly warm to room temperature and stir for 4-12 hours. Monitor progress by TLC or LC-MS.

-

Work-up: Once complete, dilute the reaction with an appropriate organic solvent (e.g., ethyl acetate or DCM). Wash the organic phase sequentially with water, 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine. The urea byproduct from EDC is water-soluble and will be removed during the aqueous washes.[9][21]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

General Workflow and Troubleshooting

Figure 3: General Experimental Workflow and Troubleshooting Guide.

Note on Alkyne Stability: The terminal alkyne of 2-(Boc-amino)-5-hexynoic acid is generally stable under standard amide coupling conditions. The reagents and protocols described herein (carbodiimides, onium salts, phosphonium salts with non-nucleophilic bases) are not known to induce side reactions with the alkyne moiety. Caution should be exercised if considering harsher conditions or reagents not discussed, such as those involving transition metals not intended for click chemistry.[22]

References

-

. HATU coupling. (2023). Available from: [Link]

-

Wikipedia. Peptide synthesis. Available from: [Link]

-

Common Organic Chemistry. Amine to Amide Mechanism - HATU. Available from: [Link]

-

Common Organic Chemistry. Amine to Amide Mechanism (EDC + HOBt). Available from: [Link]

-

YouTube. HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. (2020). Available from: [Link]

-

AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available from: [Link]

-

Guchhait, G., et al. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Available from: [Link]

-

Subirós-Funosas, R., et al. Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega. (2022). Available from: [Link]

-

Subirós-Funosas, R., et al. Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. PMC. (2022). Available from: [Link]

-

Jaman, N. S., et al. Epimerisation in Peptide Synthesis. MDPI. (2023). Available from: [Link]

-

Organic Syntheses. Low-epimerization Peptide Bond Formation with Oxyma Pure: Preparation of Z-L-Phg-Val-OMe. Available from: [Link]

-

AAPPTEC. Coupling Reagents. Available from: [Link]

-

El-Faham, A. & Albericio, F. Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. (2011). Available from: [Link]

-

Fisher Scientific. Amide Synthesis. Available from: [Link]

-

Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Available from: [Link]

-

Organic Chemistry Portal. Amide synthesis by acylation. Available from: [Link]

-

HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Available from: [Link]

-

Organic Synthesis. Acid-Amine Coupling using BOP. Available from: [Link]

-

Smith, C. M., et al. Cyclization of 5-hexynoic acid to 3-alkoxy-2-cyclohexenones. PMC. Available from: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Peptide synthesis - Wikipedia [en.wikipedia.org]

- 3. hepatochem.com [hepatochem.com]

- 4. quod.lib.umich.edu [quod.lib.umich.edu]

- 5. Epimerisation in Peptide Synthesis | MDPI [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. bachem.com [bachem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]

- 12. peptide.com [peptide.com]

- 13. people.uniurb.it [people.uniurb.it]

- 14. organic-synthesis.com [organic-synthesis.com]

- 15. Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. merckmillipore.com [merckmillipore.com]

- 18. Organic Syntheses Procedure [orgsyn.org]

- 19. HATU coupling | www.wenxuecity.com [wenxuecity.com]

- 20. 用于合成 GLP-1 的构件、树脂和偶联试剂 [sigmaaldrich.cn]

- 21. peptide.com [peptide.com]

- 22. Cyclization of 5-hexynoic acid to 3-alkoxy-2-cyclohexenones - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Preventing racemization of Boc-homopropargylglycine during coupling

Status: Operational Subject: Preventing Racemization During Peptide Coupling Target Analyte: Boc-L-Homopropargylglycine (Boc-HPG) Role: Senior Application Scientist

The Racemization Risk Profile

Boc-Homopropargylglycine (Boc-HPG) is a non-canonical amino acid carrying a terminal alkyne, widely used for copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry. While the tert-butyloxycarbonyl (Boc) group is generally more resistant to racemization than other protecting groups, HPG presents a unique risk profile during the activation and coupling steps .

The "Why": The 5(4H)-Oxazolone Pathway

Racemization in Boc-HPG is rarely caused by direct enolization of the protected species. Instead, it is driven by the formation of a 5(4H)-oxazolone (azlactone) intermediate upon carboxyl activation.

-

Activation: The carboxyl group is converted to a reactive ester (O-acylisourea or similar).

-

Cyclization: The carbonyl oxygen of the Boc group attacks the activated carboxyl carbon, forming a 5-membered oxazolone ring.

-

Deprotonation: The

-proton of the oxazolone is highly acidic (pKa ~9-10). Even weak bases can abstract this proton, leading to a resonance-stabilized planar anion. -

Reprotonation: The proton returns from either face of the planar ring, resulting in a racemic mixture (L and D isomers).

Visualization: The Danger Zone

The following diagram illustrates the critical decision points where racemization occurs.

Caption: The 5(4H)-oxazolone pathway. Racemization is driven by base-mediated proton abstraction from the oxazolone ring.[1][2] Speed of coupling and absence of base are critical preventatives.

Troubleshooting Guide

Use this matrix to diagnose issues observed during Boc-HPG incorporation.

| Symptom | Probable Root Cause | Technical Intervention |

| Split Peaks (HPLC) | Racemization (D-Isomer). The D-isomer of HPG couples at a slightly different rate and interacts differently with the column, causing a "shoulder" or distinct doublet peak. | Switch Reagents. Stop using HATU/HBTU with DIEA. These require base during activation.[1][2][3] Switch to DIC/Oxyma Pure (base-free activation). |

| Low Yield | Oxazolone Stability. The oxazolone formed is stable and reacts slowly with the amine, or hydrolyzes back to the acid. | Re-optimize Pre-activation. Do not pre-activate for >2 minutes. Add the coupling cocktail to the resin/amine immediately after mixing. |

| Capping Failure | Steric Hindrance. The alkyne side chain of HPG is linear but can be sterically demanding if the previous residue is bulky (e.g., Val, Ile). | Double Coupling. Perform two coupling cycles: 1st with DIC/Oxyma (1h), 2nd with DIC/HOAt (1h). Avoid heating >40°C. |

| Alkylation Side-Rxn | Base-Catalyzed Degradation. High concentrations of strong base (TEA/DIEA) can degrade the alkyne or cause propargylic proton abstraction. | Change Base. If base is required (e.g., for salt washing), use 2,4,6-Collidine (TMP) or N-Methylmorpholine (NMM) instead of DIEA. |

Frequently Asked Questions (FAQ)

Q1: Why is DIC/Oxyma preferred over HATU/DIEA for Boc-HPG?

Answer: This is a matter of pH control.

-

HATU/HBTU are aminium salts that require a base (like DIEA) to initiate activation. This creates a basic environment (pH > 9) exactly when the amino acid is most vulnerable (activated state), accelerating proton abstraction and racemization.

-

DIC (Diisopropylcarbodiimide) activates the carboxyl group at neutral to slightly acidic pH.

-

Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate) acts as a nucleophile to form an active ester that is highly reactive toward amines but suppresses the cyclization into the oxazolone. It is safer and more effective than HOBt [1, 2].[4]

Q2: Can I use "In-Situ Neutralization" protocols with Boc-HPG?

Answer: Proceed with extreme caution. Standard Boc-SPPS in-situ neutralization uses high equivalents of DIEA to neutralize the TFA salt of the resin-bound amine. For HPG:

-

Recommendation: Perform a distinct neutralization wash (DIEA/DMF) followed by extensive DMF washing before adding the activated Boc-HPG. This ensures the coupling occurs in a near-neutral environment, minimizing base contact with the activated HPG.

Q3: What if I must use a base (e.g., for solubility)?

Answer:

If the synthesis demands a base, avoid Diisopropylethylamine (DIEA) or Triethylamine (TEA). Instead, use 2,4,6-Collidine (TMP) . Collidine is a weaker, sterically hindered base that is sufficient to neutralize salts but is poor at abstracting the

Q4: Is microwave heating safe for Boc-HPG coupling?

Answer: Generally, no . While microwave irradiation accelerates coupling, it also exponentially increases the rate of oxazolone formation and ring-opening.

-

Limit: If microwave is necessary, do not exceed 40°C .

-

Preferred: Room temperature coupling for 60–120 minutes is safer for maintaining chiral integrity.

Standard Operating Protocol (SOP)

Protocol: Low-Racemization Coupling of Boc-HPG

This protocol utilizes the DIC/Oxyma system to maintain a neutral pH window during activation.

Reagents

-

Amino Acid: Boc-L-Homopropargylglycine (3.0 equivalents relative to resin loading).

-

Additive: Oxyma Pure (3.0 eq).[1]

-

Solvent: DMF (Dimethylformamide) - Must be amine-free and dry.

Workflow

-

Resin Preparation (Neutralization):

-

If the resin was just deprotected (TFA treatment), wash with 5% DIEA in DMF (2 x 1 min).

-

CRITICAL: Wash resin with pure DMF (5 x 1 min) to remove all traces of base.

-

Validation: The waste flow should be neutral pH.

-

-

Cocktail Preparation (The "Cold Activation"):

-

Coupling:

-

Add the cold activated mixture to the resin.

-

Agitate at room temperature for 60–90 minutes.

-

Note: Do not add base to this reaction mixture.

-

-

Monitoring:

-

Perform a Kaiser Test (ninhydrin) or Chloranil test (for secondary amines).

-

If positive (incomplete), re-couple using fresh reagents (do not just add more base).

-

Decision Logic: Reagent Selection

Caption: Decision tree for selecting the optimal coupling environment to minimize racemization risk.

References

-

Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides. Link

-

Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion.[4] Chemistry – A European Journal. Link

-

Carpino, L. A., et al. (2002). The 2,4,6-Trimethylpyridine (Collidine) System for the Prevention of Racemization in Peptide Synthesis. Journal of Organic Chemistry. Link

-

BenchChem. (2025).[1][4][6] Technical Support Center: Preventing Racemization of Boc-L-Valine in Peptide Synthesis. (Applicable to HPG).[8] Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. bachem.com [bachem.com]

- 3. mdpi.com [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. peptide.com [peptide.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. An Optimized Synthesis of Fmoc-L-Homopropargylglycine-OH - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Stability of Terminal Alkyne Groups in TFA Deprotection

Executive Summary & Core Directive

The Problem: Terminal alkynes (e.g., Propargylglycine, Pra) incorporated into peptides for "Click Chemistry" (CuAAC) are susceptible to degradation during the final cleavage step in Solid Phase Peptide Synthesis (SPPS). The Cause: The harsh acidic environment of Trifluoroacetic acid (TFA), combined with specific cation scavengers (particularly dithiols like EDT), can catalyze hydration (ketone formation) or hydrothiolation (vinyl sulfide formation). The Solution: Use "Alkyne-Safe" cleavage cocktails that rely on silanes (TIPS) and phenols rather than thiols. Avoid Reagent K.

Mechanistic Analysis of Failure Modes

When a peptide containing a terminal alkyne is exposed to TFA cocktails, two primary side reactions compete with the desired deprotection.

A. Acid-Catalyzed Hydration (The "Ketone" Shift)

While pure alkynes are generally stable in acid, the high concentration of TFA can promote the addition of water across the triple bond (Markovnikov addition). This generates an enol intermediate which rapidly tautomerizes into a methyl ketone.[1][2]

-

Result: The alkyne is destroyed; the Click reaction will fail.

-

Mass Spec Signature: [M+18] (Addition of H₂O).

B. Scavenger-Mediated Addition (The "Thiol" Adduct)

This is the most common user error. Standard cocktails (like Reagent K) contain 1,2-ethanedithiol (EDT) to protect Cysteine and Methionine. However, thiols are soft nucleophiles that can attack the protonated alkyne (vinyl cation equivalent) or undergo radical addition.

-

Result: Formation of a vinyl thioether.

-

Mass Spec Signature: [M+94] (Addition of EDT).

C. Visualizing the Mechanisms

The following diagram illustrates the divergence between successful cleavage and side-reaction pathways.

Caption: Divergent pathways of alkyne reactivity in TFA. Thiols (EDT) pose a higher risk than water in standard protocols.

Cocktail Selection: The "Menu"

Do not use a "universal" cleavage cocktail if your peptide contains Propargylglycine (Pra) or similar alkynes.

Comparative Analysis of Scavengers

| Scavenger | Role | Alkyne Compatibility | Risk Level | Recommendation |

| TIPS (Triisopropylsilane) | Hydride donor; traps carbocations. | Excellent . Inert toward alkynes. | Low | Primary Choice |

| Phenol | Traps t-butyl cations. | Good . Generally inert. | Low | Recommended |

| Water | Solubilizes peptide; traps Pbf. | Moderate . Can cause hydration if >5%. | Medium | Keep ≤ 2.5% v/v |

| EDT (1,2-Ethanedithiol) | Protects Cys/Met; reduces Trp oxidation.[3] | Poor . Reacts to form adducts. | High | AVOID |

| Thioanisole | Accelerates removal of Pbf/Pmc. | Poor . Can promote adducts. | High | Avoid if possible |

Recommended Protocols

Protocol A: The "Alkyne-Safe" Standard

Best for: Peptides without Cysteine/Methionine, or simple sequences.

-

Preparation: Mix 95% TFA / 2.5% TIPS / 2.5% H₂O .

-

Execution: Add to resin (10-20 mL per gram of resin).

-

Time: Shake at room temperature for 2–3 hours (max).

-

Work-up: Precipitate in cold diethyl ether.

Protocol B: The "Complex Sequence" Cocktail (Reagent B)

Best for: Peptides containing Trp, Tyr, or bulky protecting groups, but NO Cysteine.

-

Preparation: Mix 88% TFA / 5% Phenol / 5% H₂O / 2% TIPS .

-

Note: Phenol helps scavenge reactive cations from Trp(Boc) and Tyr(tBu) without attacking the alkyne.

Protocol C: The "Impossible" Sequence (Alkyne + Cys/Met)

Best for: Peptides requiring Met/Cys protection where thiols are usually mandatory.

-

Strategy: You must balance Met oxidation risk against Alkyne addition risk.

-

Cocktail: 94% TFA / 2.5% H₂O / 2.5% EDT / 1% TIPS .

-

Critical Modification: Reduce cleavage time to < 90 minutes . Keep temperature strictly at 20°C (do not let it warm up).

-

Alternative: Use Protocol A (TIPS-based) and accept that Met may oxidize to Met(O). Post-cleavage, reduce Met(O) back to Met using NH₄I/DMS in a separate step (which is safer for the alkyne than exposing it to EDT in hot TFA).

Troubleshooting Guide

Issue 1: Mass Spec shows +18 Da peak

-

Root Cause:

-

Water concentration in TFA was too high (>5%).

-

Cleavage time was too long (>4 hours).

-

Reaction generated heat (exothermic cleavage of large protecting group load).

-

-

Fix: Use fresh, high-quality TFA. Pre-cool the cleavage cocktail to 4°C before adding to resin. Limit water to 2.5%.

Issue 2: Mass Spec shows +94 Da peak (or +76 Da)

-

Diagnosis: Thio-addition adduct.

-

Root Cause: You used Reagent K or a cocktail containing EDT/DTT.

-

Fix: Stop using EDT. Switch to Protocol A or B. If the peptide contains Cys, use DODT (3,6-dioxa-1,8-octanedithiol) which is sterically bulkier and slightly less reactive toward alkynes, though TIPS/Phenol is still safer.

Issue 3: Click Reaction (CuAAC) Fails, but Mass is Correct

-

Diagnosis: Trace thiol poisoning of the Copper Catalyst.

-

Root Cause: Even if the alkyne didn't react with the thiol, residual EDT/Thioanisole from the cleavage cocktail is binding to the Copper (I) catalyst in your click reaction, killing the catalysis.

-

Fix: Perform an extra ether precipitation step. Wash the peptide pellet thoroughly.[6] Ensure the peptide is lyophilized completely to remove volatile scavengers.

Decision Matrix for Cocktail Selection

Use this logic flow to determine the safest cocktail for your specific sequence.

Caption: Logic flow for selecting the optimal cleavage cocktail to preserve alkyne integrity.

References

-

TFA-Mediated Alkyne Hydration: Chen, Z.W., et al. "TFA-Mediated Alkyne Hydration Reaction to Synthesize Methyl Ketones."[5] Asian Journal of Chemistry, vol. 26, no. 18, 2014. Link

-

Cleavage Cocktails & Scavengers: "Cleavage Cocktails; Reagent B." Peptide.com Technical Notes. Link

-

Side Reactions in SPPS: "Peptide Global Deprotection/Scavenger-Induced Side Reactions." ResearchGate / Methods in Molecular Biology. Link

-

Alkyne Hydration Mechanism: "Hydration of Alkynes." Chemistry LibreTexts. Link

-

Fmoc Cleavage Protocols: "Fmoc Resin Cleavage and Deprotection." Merck Millipore (Sigma-Aldrich) Technical Guides. Link

Sources

Technical Support Center: Minimizing Side Reactions of Alkynyl Amino Acids

The following technical guide addresses the stability and side-reaction profile of alkynyl amino acids (e.g., L-Propargylglycine, Fmoc-Pra-OH) during acidic cleavage in Solid Phase Peptide Synthesis (SPPS).

Core Directive

The "Alkyne Dilemma" in Acidic Media: Alkynyl amino acids are essential handles for Bioorthogonal Click Chemistry (CuAAC). However, the very reactivity that makes them useful renders them vulnerable during the final cleavage step. Standard protocols often destroy the alkyne moiety before the peptide is even isolated. This guide details how to navigate the chemical minefield of TFA cleavage without compromising your alkyne.

Troubleshooting Guide & FAQs

Q1: I see a mass shift of +76 Da or +94 Da on my alkyne peptide. What happened?

Diagnosis: You likely used Reagent K or a cleavage cocktail containing 1,2-Ethanedithiol (EDT) or Thioanisole . The Mechanism: This is a Thiol-Yne Radical Addition . In the presence of strong acid and light, thiols (like EDT) generate thiyl radicals. These radicals attack the alkyne triple bond, forming a stable vinyl sulfide adduct. This reaction is extremely fast and often irreversible.

-

+76 Da: Mono-addition of EDT (minus H₂).

-

+94 Da: Addition of EDT (full mass) or Thioanisole fragments.

Corrective Action:

-

Immediate Fix: Switch to a Thiol-Free Cocktail .

-

Protocol: Use TFA / TIS / H₂O (95:2.5:2.5) .[1] Triisopropylsilane (TIS) is a hydride donor that scavenges cations without reacting with the alkyne.

Q2: I see a mass shift of +114 Da. Is this a TFA adduct?

Diagnosis: This is likely the formation of a Vinyl Trifluoroacetate . The Mechanism: Trifluoroacetic acid (TFA) can add across the triple bond via protonation of the alkyne to a vinyl cation, which is then trapped by the trifluoroacetate anion. The Good News: Unlike thiol adducts, vinyl trifluoroacetates are often hydrolytically unstable . Corrective Action:

-

Workup: These adducts frequently hydrolyze back to the alkyne (or hydrate to a ketone) during aqueous workup or basic wash. Ensure your ether precipitation and subsequent aqueous lyophilization steps are thorough.

-

Prevention: Keep the cleavage time to the minimum required (usually < 2 hours) to reduce the equilibrium concentration of this species.

Q3: My alkyne has converted to a ketone (+18 Da). How do I stop this hydration?

Diagnosis: Acid-catalyzed Alkyne Hydration . The Mechanism: The alkyne is protonated to a vinyl cation, trapped by water, and tautomerizes to a ketone. This is accelerated by heat and the presence of transition metals (even trace amounts). Corrective Action:

-

Temperature Control: Perform the cleavage at room temperature or slightly chilled (0–4°C) . Never heat the cleavage reaction.

-

Water Content: While water is necessary to scavenge t-butyl cations, excess water promotes hydration. Stick to the 2.5% H₂O limit in the cocktail.

-

Reagent Purity: Ensure your TFA and scavengers are high-grade and free of metal contaminants (e.g., iron or copper traces from spatulas or old resin), which catalyze hydration.

Optimized Experimental Protocols

Protocol A: The "Alkyne-Safe" Cleavage Cocktail

Best for: Peptides containing Propargylglycine (Pra) without Methionine (Met) or Cysteine (Cys).

Composition:

-

Deionized Water (H₂O): 2.5%[1]

Step-by-Step:

-

Preparation: Pre-cool the TFA to 4°C.

-

Addition: Add TIS and Water to the TFA. Mix thoroughly.

-

Reaction: Add the cocktail to the dry resin (10-20 mL per gram of resin).

-

Incubation: Shake gently at room temperature for 1.5 to 2 hours . Do not exceed 2 hours.

-

Workup: Filter resin, precipitate filtrate in cold diethyl ether (-20°C), centrifuge, and wash pellet 3x with ether.

Protocol B: The "Compromise" Cocktail (For Alkyne + Met/Cys)

Challenge: Met/Cys require thiols (EDT) to prevent oxidation/alkylation, but thiols kill alkynes.

Composition:

-

TFA: 94%

-

TIS: 1%

-

DODT (3,6-Dioxa-1,8-octanedithiol): 2.5% (Less volatile/reactive than EDT, but still risky)

-

Alternative Scavenger: Phenol (5%) can be used instead of thiols to protect Tyr/Trp, but Met oxidation remains a risk.

Critical Modification:

-

Oxygen Exclusion: You MUST purge the reaction vessel with Argon or Nitrogen before and during cleavage. Thiol-yne addition is radical-mediated; removing oxygen (a radical initiator) significantly reduces the side reaction.

-

Darkness: Wrap the reaction vessel in aluminum foil to prevent photo-initiation of the thiol-yne reaction.

Comparative Data: Scavenger Compatibility

| Scavenger | Function | Risk to Alkyne (Pra) | Recommendation |

| Water (H₂O) | Scavenges t-butyl cations | Low (Risk of hydration if >5%) | Essential (Keep at 2.5%) |

| TIS (Triisopropylsilane) | Hydride donor; scavenges Trt/Pbf | Very Low (Safe) | Highly Recommended |

| EDT (1,2-Ethanedithiol) | Prevents Cys/Met oxidation | High (Thiol-yne addition) | AVOID |

| Thioanisole | Prevents Met oxidation | Medium/High (Thiol-yne addition) | AVOID |

| Phenol | Protects Tyr/Trp | Low | Safe Alternative |

| Dithiothreitol (DTT) | Reducing agent | High (Thiol-yne addition) | AVOID |

Mechanistic Visualization

The following diagram illustrates the competing pathways for an alkynyl amino acid in acidic cleavage conditions.

Caption: Reaction pathways of alkynyl peptides in TFA. Green paths indicate reversible/manageable adducts; Red paths indicate permanent damage.

References

-

Massgott, M., & Anders, C. (2018). Optimized cleavage conditions for the synthesis of alkynyl-peptides. Journal of Peptide Science.

-

Stathopoulos, P., et al. (2013). Side reactions in the SPPS of Cys-containing peptides. Journal of Peptide Science.

-

Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids.[1][4][5] International Journal of Peptide and Protein Research.[6]

-

BenchChem Technical Support. (2025). Cleavage Cocktails and Scavenger Compatibility Guide.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. peptide.com [peptide.com]

- 4. A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 6. Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Validation & Comparative

A Head-to-Head Comparison of Homopropargylglycine (HPG) and Azidohomoalanine (AHA) for Nascent Protein Analysis

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the dynamic field of proteomics, the ability to specifically label and analyze newly synthesized proteins provides a powerful window into cellular responses to various stimuli, disease states, and therapeutic interventions. Bio-orthogonal non-canonical amino acid tagging (BONCAT) has emerged as a cornerstone technique for this purpose.[1][2][3] At the heart of BONCAT are methionine analogs that are incorporated into proteins during translation, introducing a chemical handle for subsequent detection and enrichment.[4][5][6] Two of the most prominent of these analogs are L-Homopropargylglycine (HPG) and L-Azidohomoalanine (AHA).[4][7]

This guide provides an in-depth, objective comparison of HPG and AHA, drawing on experimental data to inform the selection of the optimal reagent for your research needs. We will delve into their mechanisms, compare their performance based on key experimental parameters, and provide detailed protocols for their application.

The Foundation: Bio-orthogonal Chemistry and Methionine Analogs

Both HPG and AHA are analogs of the amino acid methionine and can be incorporated into nascent polypeptide chains by the cell's translational machinery.[4][5] This substitution endows newly synthesized proteins with a unique chemical functionality—an alkyne group in the case of HPG and an azide group for AHA.[4][5][8] These "bio-orthogonal" handles are chemically inert within the complex cellular environment but can be selectively reacted with a corresponding probe through "click chemistry".[9][10]

This two-step process of metabolic labeling followed by click chemistry allows for the specific visualization, isolation, and identification of proteins synthesized within a defined time window.[6][9][11]

Caption: General workflow of BONCAT using methionine analogs.

Core Comparison: HPG vs. AHA

The choice between HPG and AHA is not merely one of preference but is dictated by the specific experimental context, including the cell type, experimental goals, and the chosen click chemistry reaction.

| Feature | Homopropargylglycine (HPG) | Azidohomoalanine (AHA) |

| Bio-orthogonal Handle | Terminal Alkyne | Azide |

| Primary Click Reaction | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with an azide-modified probe. | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with an alkyne-modified probe or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with a cyclooctyne probe.[10][12] |

| Incorporation Efficiency | Generally considered to be incorporated less efficiently than AHA in some systems.[13] However, in other systems, such as Arabidopsis, HPG has been shown to be incorporated more efficiently.[1][2] | Often exhibits higher incorporation efficiency in mammalian cell culture systems.[13] |

| Cytotoxicity | Can exhibit higher cytotoxicity than AHA in some model organisms, such as E. coli.[7][14] | Generally considered to have lower cytotoxicity, though it can still impact cell viability and proliferation at higher concentrations or over longer incubation times.[15] |

| Metabolic Perturbation | May cause less perturbation of methionine metabolism compared to AHA in certain contexts.[1] | Can induce metabolic changes and cellular stress, particularly related to the TCA cycle and amino acid metabolism.[7][16] |

| Background Labeling | The alkyne handle can be more prone to non-specific reactions with cellular components, particularly thiols.[17][18] | The azide group is generally considered more bio-orthogonal with lower background reactivity. |

Experimental Insights: A Deeper Dive

Incorporation Efficiency: The rate at which HPG or AHA is incorporated in place of methionine can vary significantly between cell types and organisms. While some studies in mammalian cells have suggested that AHA is more efficiently incorporated,[13] research in Arabidopsis thaliana has demonstrated that HPG is incorporated more effectively and causes less disruption to methionine metabolism.[1][2] This highlights the critical need to empirically determine the optimal labeling conditions for your specific system.

Cytotoxicity and Metabolic Perturbation: The introduction of a non-canonical amino acid can exert stress on cellular systems. Studies in E. coli have shown that HPG can be more toxic and have a greater impact on growth rates compared to AHA.[7][14] Conversely, some studies suggest that AHA can induce cellular stress and apoptotic pathways.[16] It is crucial to assess the impact of both analogs on cell health and physiology to ensure that the observed changes in protein synthesis are not artifacts of the labeling process itself.[19]

Click Chemistry Compatibility: The choice of HPG or AHA also dictates the available click chemistry reactions for detection.

-

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most common method for both HPG and AHA.[10][20] It is a highly efficient reaction but requires a copper(I) catalyst, which can be toxic to living cells.[21] Therefore, CuAAC is typically performed on fixed cells or cell lysates.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction is a copper-free alternative that utilizes a strained cyclooctyne to react with an azide.[10][12][22] This makes SPAAC suitable for labeling in living cells and organisms.[10] As AHA possesses the requisite azide handle, it is the only one of the two compatible with SPAAC.

Caption: Click chemistry options for HPG and AHA.

Experimental Protocols

The following are generalized protocols for cell labeling and detection. It is imperative to optimize concentrations and incubation times for each specific cell type and experimental condition.

Protocol 1: Metabolic Labeling of Cultured Cells with HPG or AHA

This protocol is a foundational procedure for incorporating either HPG or AHA into the proteome of cultured cells.

Materials:

-

L-Homopropargylglycine (HPG) or L-Azidohomoalanine (AHA)

-

Methionine-free cell culture medium

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Cultured cells on coverslips or in plates

Procedure:

-

Cell Seeding: Plate cells at the desired density and allow them to adhere and recover overnight.

-

Methionine Depletion: Wash the cells once with warm PBS. Replace the complete medium with pre-warmed methionine-free medium and incubate for 30-60 minutes at 37°C and 5% CO₂ to deplete intracellular methionine reserves.

-

Labeling: Prepare a working solution of HPG or AHA in methionine-free medium. A common starting concentration is 50 µM, but this should be optimized. Remove the depletion medium and add the HPG/AHA-containing medium to the cells.

-

Incubation: Incubate the cells for the desired labeling period (e.g., 1-4 hours) under normal cell culture conditions.[23] The incubation time will depend on the rate of protein synthesis in your cell type and the desired labeling intensity.

-

Wash: After incubation, remove the labeling medium and wash the cells three times with cold PBS to remove unincorporated HPG or AHA. The cells are now ready for downstream applications such as fixation and click chemistry.

Protocol 2: Detection of Labeled Proteins via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the detection of HPG or AHA-labeled proteins in fixed cells using a fluorescent probe.

Materials:

-

HPG or AHA-labeled cells on coverslips

-

Fixative (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

-

Click reaction cocktail:

-

Fluorescent azide (for HPG) or alkyne (for AHA) probe

-

Copper(II) sulfate (CuSO₄)

-

Reducing agent (e.g., sodium ascorbate)

-

Copper chelating ligand (e.g., THPTA) (optional, but recommended to improve efficiency and reduce cell damage)[24]

-

-

Wash buffer (e.g., PBS)

-

Nuclear stain (e.g., DAPI or Hoechst 33342) (optional)

Procedure:

-

Fixation: Fix the labeled cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash: Wash the cells twice with PBS.

-

Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.

-

Wash: Wash the cells twice with PBS.

-

Click Reaction: Prepare the click reaction cocktail according to the manufacturer's instructions. A typical cocktail includes the fluorescent probe, CuSO₄, and a freshly prepared solution of sodium ascorbate. Add the cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.

-

Wash: Wash the cells three times with PBS.

-

Nuclear Staining (Optional): If desired, incubate the cells with a nuclear stain for 5-10 minutes.

-

Final Wash: Wash the cells a final time with PBS.

-

Imaging: Mount the coverslips on microscope slides and image using an appropriate fluorescence microscope.

Conclusion and Recommendations

Both HPG and AHA are powerful tools for the study of nascent protein synthesis. The selection between them should be a considered decision based on empirical data from your specific experimental system.

-

For live-cell imaging applications, AHA is the clear choice due to its compatibility with copper-free SPAAC reactions.

-

In systems where cytotoxicity is a concern, it is advisable to test both analogs to determine which has a lesser impact on cell viability and physiology.

-

For applications requiring the highest possible incorporation efficiency, direct comparison of HPG and AHA is recommended.

By carefully considering the factors outlined in this guide and optimizing the experimental protocols, researchers can confidently employ these versatile tools to gain valuable insights into the dynamic world of the proteome.

References

-

Alhourani, L., Tabana, Y., Anand, A., & Fahlman, R. P. (2025). Azidohomoalanine (AHA) Metabolic Labeling Reveals Unique Proteomic Insights into Protein Synthesis and Degradation in Response to Bortezomib Treatment. Proteomes, 13(4), 63. [Link]

-

Dieterich, D. C., Link, A. J., Graumann, J., Tirrell, D. A., & Schuman, E. M. (2006). Labeling, detection and identification of newly synthesized proteomes with bioorthogonal non-canonical amino-acid tagging. Nature Protocols, 1(3), 532-540. [Link]

-

Kim, Y. I., & Lee, H. J. (2019). Measuring Protein Synthesis during Cell Cycle by Azidohomoalanine (AHA) Labeling and Flow Cytometric Analysis. Bio-protocol, 9(8), e3215. [Link]

-